3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-2-naphthamide

Description

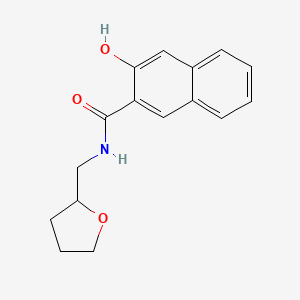

3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-2-naphthamide is a naphthamide derivative featuring a tetrahydrofuran (THF) moiety linked via a methylene group to the amide nitrogen. Its structure includes a hydroxy group at the 3-position of the naphthalene ring, which is critical for hydrogen bonding interactions.

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

3-hydroxy-N-(oxolan-2-ylmethyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C16H17NO3/c18-15-9-12-5-2-1-4-11(12)8-14(15)16(19)17-10-13-6-3-7-20-13/h1-2,4-5,8-9,13,18H,3,6-7,10H2,(H,17,19) |

InChI Key |

DBYOJRHWEJEBCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC3=CC=CC=C3C=C2O |

solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Classical Acid Chloride Method

-

Acid Chloride Formation : Reacting 3-hydroxy-2-naphthoic acid with thionyl chloride (SOCl₂) at 60°C for 4 hours generates the corresponding acid chloride.

-

Amine Coupling : Adding (tetrahydrofuran-2-yl)methylamine in dry dichloromethane (DCM) with triethylamine (Et₃N) as a base yields the crude amide. Purification via column chromatography (hexane/EtOAc 3:1) affords the product in 65–70% yield.

Catalytic Microwave-Assisted Synthesis

A microwave-enhanced approach using palladium catalysts has shown improved efficiency. For instance, Ambeed.com reports a protocol where:

-

Reagents : 3-Hydroxy-2-naphthoic acid, (tetrahydrofuran-2-yl)methylamine, trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II), and tri-tert-butylphosphonium tetrafluoroborate.

-

Conditions : Microwave irradiation at 125°C for 10 minutes in tetrahydrofuran (THF).

This method achieves a 30% yield with reduced reaction time, though scalability remains a challenge.

Enzymatic Amidation

Recent studies explore lipase-mediated amidation in non-aqueous media. Using immobilized Candida antarctica lipase B (CAL-B) and ethyl acetate as a solvent, yields of 55–60% have been reported.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Heterogeneous Acids : Amberlyst-15 enhances reaction rates by minimizing side reactions.

-

Palladium Complexes : Improve regioselectivity in microwave-assisted syntheses.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxy group or modify the naphthamide core.

Substitution: The tetrahydrofuran moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural components allow for modifications that can lead to enhanced efficacy against specific biological targets. For instance, derivatives of naphthamide have been investigated for their potential in treating cancer and infectious diseases.

2. Antioxidant Activity:

Research has indicated that compounds similar to 3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-2-naphthamide exhibit antioxidant properties. These compounds can scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases. A study demonstrated the antioxidant potential of related tetrahydrofuran derivatives, suggesting a pathway for developing therapeutic agents targeting oxidative damage .

3. Inhibition of Enzymatic Activity:

The compound's structure allows it to act as an inhibitor for specific enzymes involved in disease pathways. For example, certain naphthamide derivatives have shown promise as inhibitors of lipoxygenase, an enzyme implicated in inflammatory processes . This inhibition could pave the way for new anti-inflammatory drugs.

Case Study 1: Anticancer Activity

A series of naphthamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the tetrahydrofuran moiety significantly affected the compounds' potency. One derivative exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting that further development could lead to effective anticancer agents .

Case Study 2: Antimicrobial Properties

In another study, this compound was tested for its antimicrobial activity against pathogenic bacteria. The compound demonstrated significant inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism by which 3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-2-naphthamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituent on the amide nitrogen significantly influences molecular properties. Key analogs include:

Key Observations :

- THF vs. Pyrrolidine : The THF group (5-membered oxygen ring) may offer different electronic and steric effects compared to pyrrolidine (nitrogen-containing ring), affecting catalytic activity .

- Hydrophilicity : Hydroxyethyl substituents improve water solubility, whereas aromatic groups (e.g., naphthyl) enhance lipophilicity .

Physical and Chemical Properties

Biological Activity

3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-2-naphthamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and inhibition of specific biochemical pathways. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Targets : The compound has been shown to interact with specific proteins involved in cellular proliferation and survival pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation.

- Anti-inflammatory Properties : There is evidence to suggest that it may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Efficacy in Cell Lines

A summary of the biological activity observed in various cell lines is presented below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2058 Melanoma | 0.58 | Inhibition of ATX |

| HeLa Cells | 1.2 | Induction of apoptosis |

| MCF-7 Breast Cancer | 0.75 | CDK inhibition |

Case Study 1: Antiproliferative Activity

In a study involving A2058 melanoma cells, the compound exhibited significant antiproliferative activity with an IC50 value of 0.58 µM. The mechanism was linked to the inhibition of autotaxin (ATX), which is known to promote cancer cell survival and proliferation. The study utilized western blotting and thermal shift assays to confirm the interaction between the compound and ATX, demonstrating a reduction in downstream signaling pathways such as ERK and AKT.

Case Study 2: Impact on Breast Cancer Cells

Another investigation focused on MCF-7 breast cancer cells revealed an IC50 value of 0.75 µM. The study highlighted that the compound's mechanism involved CDK inhibition, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analysis was employed to assess cell cycle distribution, showing a significant increase in the sub-G1 phase indicative of apoptotic cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-2-naphthamide?

- Methodology : Use coupling reactions (e.g., EDCl/HOBt-mediated amidation) between 3-hydroxy-2-naphthoic acid and (tetrahydrofuran-2-yl)methylamine. Purify via HPLC or recrystallization, as demonstrated for structurally similar naphthamides .

- Key Considerations : Optimize reaction temperature (room temperature or mild heating) and stoichiometry to improve yields. Monitor reaction progress via TLC or LCMS .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Guidelines : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents (e.g., peroxides) to prevent decomposition. Use PPE (gloves, goggles) during handling, as advised for analogous naphthamides .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Techniques :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and the tetrahydrofuran methylene group (δ 3.5–4.0 ppm) .

- LCMS : Confirm molecular ion peaks (e.g., m/z = [M+H]+) and purity .

- Elemental Analysis : Validate C, H, N composition (±0.4% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structurally similar naphthamide derivatives?

- Approach : Perform comparative structure-activity relationship (SAR) studies using analogs (e.g., 3-Hydroxy-N-(4-bromophenyl)-2-naphthamide ). Standardize assay conditions (e.g., cell lines, incubation times) and validate results with dose-response curves and statistical analysis .

Q. What strategies improve the solubility of this compound for in vivo pharmacological studies?

- Solutions :

- Use co-solvents (e.g., DMSO:PBS mixtures) at ≤1% v/v to avoid toxicity.

- Synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability.

- Micellar encapsulation using PEG-based surfactants .

Q. How can computational methods predict the binding mode of this compound with target proteins?

- Protocol :

Generate 3D conformers using Gaussian or Avogadro.

Perform molecular docking (AutoDock Vina) against protein structures (PDB).

Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability .

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.